Milipertine
Overview
Description
Milipertine: is a chemical compound that has been studied for its potential therapeutic effects, particularly in the treatment of severe schizophrenia . It is known for its complex molecular structure and has been the subject of various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Milipertine involves multiple steps, including the formation of its core structure and the addition of various functional groups. The process typically starts with the preparation of the indole core, followed by the introduction of methoxy groups and the attachment of a piperazine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: : Milipertine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Milipertine has been explored for various scientific research applications, including:
Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Evaluating its potential as a therapeutic agent for treating severe schizophrenia and other psychiatric disorders.
Industry: Exploring its use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Milipertine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of dopamine and serotonin receptors, which play a crucial role in regulating mood and behavior. By influencing these pathways, this compound may help alleviate symptoms of schizophrenia and other psychiatric conditions .
Comparison with Similar Compounds
Milipertine can be compared with other similar compounds, such as:
Haloperidol: Another antipsychotic used to treat schizophrenia, but with a different chemical structure and mechanism of action.
Clozapine: Known for its effectiveness in treatment-resistant schizophrenia, but with a distinct side effect profile.
Risperidone: A widely used antipsychotic with a different receptor binding profile.
Uniqueness: : this compound’s uniqueness lies in its specific chemical structure and its potential therapeutic effects, which may offer advantages over other antipsychotic medications in terms of efficacy and side effects.
Properties
IUPAC Name |
5,6-dimethoxy-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-17-18(19-15-23(29-3)24(30-4)16-20(19)25-17)9-10-26-11-13-27(14-12-26)21-7-5-6-8-22(21)28-2/h5-8,15-16,25H,9-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAANYFFYIRFND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179104 | |
Record name | Milipertine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24360-55-2 | |
Record name | Milipertine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024360552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milipertine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILIPERTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX1V67H28T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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